molecular formula C8H4Cl2N2 B1313993 2,8-Dichloroquinazoline CAS No. 67092-20-0

2,8-Dichloroquinazoline

Cat. No.: B1313993
CAS No.: 67092-20-0
M. Wt: 199.03 g/mol
InChI Key: JLCHUDPERPLJPI-UHFFFAOYSA-N
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Description

It is a derivative of quinazoline, characterized by the presence of two chlorine atoms at the 2 and 8 positions of the quinazoline ring. This compound is known for its stability and reactivity, making it a valuable subject of study in both academic and industrial research.

Biochemical Analysis

Biochemical Properties

2,8-Dichloroquinazoline plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules, influencing their activity and function. One of the notable interactions is with cytochrome P450 enzymes, which are involved in the metabolism of many xenobiotics and endogenous compounds. This compound acts as an inhibitor of cytochrome P450 1A2, affecting the enzyme’s ability to metabolize its substrates . Additionally, it has been observed to interact with other proteins involved in cellular signaling pathways, potentially altering their activity and downstream effects.

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. This compound influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, this compound has been shown to affect the mitogen-activated protein kinase (MAPK) signaling pathway, which plays a critical role in cell proliferation, differentiation, and apoptosis . By altering the activity of key proteins in this pathway, this compound can impact cellular responses to external stimuli and stress. Furthermore, it has been reported to influence the expression of genes involved in metabolic processes, thereby affecting cellular metabolism and energy production.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. This compound binds to specific biomolecules, leading to enzyme inhibition or activation and changes in gene expression. One of the primary mechanisms is the inhibition of cytochrome P450 1A2, where this compound binds to the active site of the enzyme, preventing it from metabolizing its substrates . Additionally, it can interact with transcription factors, influencing their ability to regulate gene expression. These interactions result in altered cellular functions and responses, highlighting the compound’s potential as a biochemical tool and therapeutic agent.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to its stability, degradation, and long-term impact on cellular function. Studies have shown that this compound is relatively stable under standard laboratory conditions, with minimal degradation over time . Prolonged exposure to this compound can lead to cumulative effects on cellular function, including changes in gene expression and metabolic activity. In vitro and in vivo studies have demonstrated that long-term exposure to this compound can result in sustained inhibition of cytochrome P450 1A2 and other enzymes, leading to altered metabolic profiles and cellular responses.

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound exhibits minimal toxicity and primarily affects enzyme activity and gene expression . At higher doses, this compound can induce toxic effects, including hepatotoxicity and nephrotoxicity. These adverse effects are likely due to the compound’s ability to inhibit multiple enzymes involved in detoxification and metabolic processes. Threshold effects have been observed, where a specific dosage range results in significant changes in cellular function and metabolic activity, highlighting the importance of dosage optimization in experimental and therapeutic applications.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with various enzymes and cofactors. One of the primary pathways is its metabolism by cytochrome P450 enzymes, particularly cytochrome P450 1A2 . This interaction leads to the formation of metabolites that can further influence cellular function and metabolic activity. Additionally, this compound can affect metabolic flux by altering the activity of key enzymes involved in glycolysis, the tricarboxylic acid cycle, and other metabolic pathways. These effects on metabolic pathways underscore the compound’s potential as a modulator of cellular metabolism.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are mediated by specific transporters and binding proteins. This compound is known to be highly permeable to cell membranes, allowing it to readily enter cells and interact with intracellular targets . Once inside the cell, this compound can bind to transport proteins that facilitate its distribution to various cellular compartments. The compound’s localization and accumulation within specific tissues and organelles can influence its activity and effectiveness as a biochemical tool.

Subcellular Localization

The subcellular localization of this compound plays a critical role in its activity and function. This compound is primarily localized in the cytoplasm, where it interacts with enzymes and proteins involved in metabolic and signaling pathways . Additionally, this compound can be targeted to specific organelles, such as the endoplasmic reticulum and mitochondria, through post-translational modifications and targeting signals. These localization patterns are essential for the compound’s ability to modulate cellular function and responses, highlighting the importance of understanding its subcellular distribution in biochemical research.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,8-Dichloroquinazoline typically involves the reaction of 2-amino-3-chlorophenyl carbaldehyde with urea in a stainless steel sealed tube. The reaction is carried out at a temperature of 180°C for 1.5 hours . Another method involves the chlorination of quinazoline derivatives using chlorinating agents under controlled conditions .

Industrial Production Methods: Industrial production of this compound often employs scalable synthetic routes that ensure high yield and purity. The use of non-toxic solvents and accessible raw materials is preferred to make the process environmentally friendly and cost-effective .

Chemical Reactions Analysis

Types of Reactions: 2,8-Dichloroquinazoline undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction Reactions: The compound can be oxidized or reduced under specific conditions to form different derivatives.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents such as sodium methoxide or potassium tert-butoxide are commonly used.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide can be employed.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

Major Products Formed: The major products formed from these reactions include various substituted quinazolines, which can have different functional groups replacing the chlorine atoms .

Scientific Research Applications

2,8-Dichloroquinazoline has a wide range of applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: It serves as a precursor for the development of pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Industry: The compound is utilized in the production of dyes, agrochemicals, and other industrial chemicals

Comparison with Similar Compounds

  • 2,4-Dichloroquinazoline
  • 2,6-Dichloroquinazoline
  • 2,4,6-Trichloroquinazoline

Comparison: 2,8-Dichloroquinazoline is unique due to the specific positioning of the chlorine atoms, which influences its reactivity and interaction with other molecules. Compared to 2,4-Dichloroquinazoline, which has chlorine atoms at the 2 and 4 positions, this compound exhibits different chemical and biological properties, making it suitable for distinct applications .

Properties

IUPAC Name

2,8-dichloroquinazoline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H4Cl2N2/c9-6-3-1-2-5-4-11-8(10)12-7(5)6/h1-4H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JLCHUDPERPLJPI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=CN=C(N=C2C(=C1)Cl)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H4Cl2N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90497142
Record name 2,8-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

199.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

67092-20-0
Record name 2,8-Dichloroquinazoline
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90497142
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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